molecular formula C8H6FNO3 B108681 4'-Fluoro-3'-nitroacetophenone CAS No. 400-93-1

4'-Fluoro-3'-nitroacetophenone

Cat. No.: B108681
CAS No.: 400-93-1
M. Wt: 183.14 g/mol
InChI Key: PTCNZDJJIOLIKQ-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-nitroacetophenone, with the chemical formula C₈H₆FNO₃, is a derivative of acetophenone featuring fluoride and nitro substituents. This compound is commonly used as a molecular scaffold in the synthesis of active pharmaceutical ingredients due to its three functional groups .

Scientific Research Applications

4’-Fluoro-3’-nitroacetophenone is widely used in scientific research due to its versatile functional groups:

Safety and Hazards

4’-Fluoro-3’-nitroacetophenone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3’-nitroacetophenone typically involves a multi-step process:

    Friedel-Crafts Acylation: This step introduces the acetophenone moiety.

Industrial Production Methods: Industrial production methods for 4’-Fluoro-3’-nitroacetophenone often involve similar steps but are optimized for large-scale synthesis. These methods ensure high purity and yield, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Amination: Amines or ammonia under basic conditions.

Major Products:

    Substituted Aromatics: Products from nucleophilic aromatic substitution.

    Amines: Products from the reduction of the nitro group.

    Aminated Ketones: Products from amination reactions.

Comparison with Similar Compounds

Uniqueness: 4’-Fluoro-3’-nitroacetophenone is unique due to the presence of both fluoride and nitro groups, which provide a combination of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCNZDJJIOLIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370392
Record name 4'-Fluoro-3'-nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-93-1
Record name 1-(4-Fluoro-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-nitroacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Fluoro-3'-nitroacetophenone
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Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (200 ml) is cooled to 5° C. 4-Fluoroacetophenone (20 ml, 164.76 mmol) is added so that the temperature does not rise above 10° C. The mixture is cooled to 0-5° C. and potassium nitrate (25 g, 247.14 mmol) is added portionwise over 2 hours keeping the temperature at 0-5° C. Following the addition the mixture is stirred at this temperature for 2 hours. The mixture is poured on ice (600 g) and the crude product is filtered off. Column-chromatographic purification on silica-gel using a mixture of ethylacetate and petroleum ether (1:9) as the eluent affords 18.19 g pure 4-fluoro-3-nitroacetophenone (60%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

13.8 g of 4′-fluoroacetophenone (provided from Tokyo Chemical Industry Co., Ltd.) were added in two portions to 100 ml of fuming nitric acid cooled to −10° C. with agitation. After the mixture was warmed to room temperature, the agitation was continued for further 4 hours. This mixture was poured into 1.0 liter of ice water and was extracted with 500 ml of ethyl acetate. The organic layer was dried and the solvent was distilled off under a reduced pressure. The residue was purified by a column chromatography (9/1-4/1: n-hexane/ethyl acetate) twice, whereby 4.16 g of the above-identified were obtained. Rf=0.50 (chloroform).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 15 mL of concentrated sulfuric acid at 0° C. is added 6.9 g (0.05 mmol) of 4-fluoroacetophenone. To the resulting solution is rapidly added a mixture of 4 mL nitric acid and 6 mL concentrated sulfuric acid. The reaction mixture is stirred at 0-5° C. for 3 hours. The reaction mixture is then poured into ice water, and the resulting mixture is extracted with chloroform. The combined organic fractions are washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue is purified using column chromatography on silica gel, eluting with 20% ethyl acetate/hexanes, yielding 6.0 g of 4-fluoro-3-nitroacetophenone (60% yield).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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